Hbv-IN-30
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Overview
Description
Hbv-IN-30 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a DNA virus that causes both acute and chronic liver infections, leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. The development of effective antiviral agents like this compound is crucial in the ongoing battle against hepatitis B virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-30 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a key intermediate through a series of chemical reactions, including nucleophilic substitution and cyclization. The intermediate is then subjected to further modifications, such as oxidation or reduction, to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production process also involves rigorous purification steps, such as crystallization and chromatography, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Hbv-IN-30 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: this compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound is being investigated for its potential as an antiviral agent against hepatitis B virus, with promising results in preclinical studies.
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for hepatitis B virus infections.
Mechanism of Action
The mechanism of action of Hbv-IN-30 involves its interaction with specific molecular targets within the hepatitis B virus. The compound inhibits the replication of the virus by interfering with the viral DNA polymerase, an enzyme crucial for the synthesis of viral DNA. By binding to the active site of the enzyme, this compound prevents the elongation of the viral DNA chain, thereby halting the replication process. This inhibition ultimately leads to a reduction in viral load and alleviation of the symptoms associated with hepatitis B virus infection.
Comparison with Similar Compounds
Hbv-IN-30 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: This compound also targets the hepatitis B virus DNA polymerase but has a different chemical structure and binding affinity.
Lamivudine: Another antiviral agent that inhibits the reverse transcription of viral RNA to DNA, but with a distinct mechanism and efficacy profile.
Tenofovir: This compound acts as a nucleotide analog, inhibiting the viral DNA polymerase through a different pathway.
The uniqueness of this compound lies in its specific binding to the viral DNA polymerase and its ability to effectively inhibit viral replication at lower concentrations compared to other antiviral agents.
Properties
Molecular Formula |
C22H18BrClO6 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-[2-[2-bromo-4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H18BrClO6/c23-16-10-12(20-11-18(25)15-2-1-3-17(24)21(15)30-20)4-5-19(16)29-7-6-28-14-8-13(9-14)22(26)27/h1-5,10-11,13-14H,6-9H2,(H,26,27) |
InChI Key |
LPNIROGMUQBBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)Br)C(=O)O |
Origin of Product |
United States |
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